benzyl N-(4-hydroxybut-2-en-1-yl)carbamate
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Overview
Description
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxybut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-hydroxybut-2-en-1-amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl N-(4-oxobut-2-en-1-yl)carbamate.
Reduction: Formation of benzyl N-(4-hydroxybutyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The hydroxyl and carbamate groups play a crucial role in binding to the active sites of enzymes, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-hydroxybutyl)carbamate
- Benzyl N-(4-oxobut-2-en-1-yl)carbamate
- Benzyl N-(4-chlorobut-2-en-1-yl)carbamate
Uniqueness
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a double bond in the but-2-en-1-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-[(E)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-7,14H,8-10H2,(H,13,15)/b5-4+ |
InChI Key |
JMHNCIVOGYUJJV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C=C/CO |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=CCO |
Origin of Product |
United States |
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